Product packaging for N,O-Dibenzoyl-L-tyrosine(Cat. No.:CAS No. 14325-35-0)

N,O-Dibenzoyl-L-tyrosine

Cat. No.: B135861
CAS No.: 14325-35-0
M. Wt: 389.4 g/mol
InChI Key: UMTSYXVWHRVSQY-FQEVSTJZSA-N
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Description

N,O-Dibenzoyl-L-tyrosine is a chemically modified derivative of the amino acid L-tyrosine, characterized by the substitution of benzoyl groups on both the nitrogen (N) and oxygen (O) atoms of the parent molecule. With a molecular formula of C₂₃H₁₉NO₅ and a molecular weight of 389.40 g/mol, it typically presents as a white to off-white solid and should be stored at 2-8°C to maintain stability . This compound is primarily recognized in scientific research as a known impurity of Tiropramide, a pharmaceutical substance, making it a critical standard for quality control and analytical testing in drug development and manufacturing processes . The structural backbone of this compound is L-tyrosine, a crucial amino acid that serves as a precursor to key neurotransmitters such as dopamine and norepinephrine, as well as thyroid hormones . Research into tyrosine derivatives suggests that structural modifications can significantly alter their mechanism of action and biological activity. For instance, certain halogenated L-tyrosine derivatives have been investigated for their antiviral properties, with their efficacy and specific mechanisms of action—such as inhibiting viral entry or assembly—being highly dependent on the nature and position of the substituents . This highlights the research value of this compound as a versatile biochemical tool for studying structure-activity relationships, developing analytical methods for pharmaceuticals, and exploring novel synthetic pathways. This product is intended for research and manufacturing applications only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H19NO5 B135861 N,O-Dibenzoyl-L-tyrosine CAS No. 14325-35-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-benzamido-3-(4-benzoyloxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c25-21(17-7-3-1-4-8-17)24-20(22(26)27)15-16-11-13-19(14-12-16)29-23(28)18-9-5-2-6-10-18/h1-14,20H,15H2,(H,24,25)(H,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTSYXVWHRVSQY-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97485-13-7
Record name N,O-Dibenzoyltyrosine
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Synthetic Methodologies for N,o Dibenzoyl L Tyrosine and Analogous Tyrosine Derivatives

Strategies for O- and N-Benzoylation of L-Tyrosine

The benzoylation of L-tyrosine presents a challenge in chemoselectivity due to the presence of three reactive sites: the α-amino group, the α-carboxyl group, and the phenolic hydroxyl group. Strategies to selectively benzoylate the amino and hydroxyl groups are pivotal for the successful synthesis of N,O-Dibenzoyl-L-tyrosine.

Direct benzoylation aims to introduce both benzoyl groups in a single synthetic step. This is typically achieved by reacting L-tyrosine with an excess of a benzoylating agent, such as benzoyl chloride. The reaction conditions, particularly the pH, are critical in directing the acylation to the desired functional groups. A patented method describes the synthesis of O,N-(2-benzoyl)-L-tyrosine by reacting L-tyrosine and benzoyl chloride in an inorganic alkali aqueous solution. google.com In this approach, the alkaline medium facilitates the deprotonation of both the amino and hydroxyl groups, rendering them nucleophilic and susceptible to attack by benzoyl chloride.

The reaction proceeds by dissolving L-tyrosine in an aqueous solution of an inorganic base like sodium hydroxide. Benzoyl chloride is then added, and the reaction is stirred at a controlled temperature, for instance, 50°C. google.com This one-pot method provides a straightforward route to the dibenzoylated product, which can then be crystallized from a suitable solvent system, such as an acetone-water mixture, to achieve the desired purity. google.com

Direct, chemoselective O-acylation of unprotected hydroxyamino acids can be accomplished with acyl halides or anhydrides under acidic conditions. beilstein-journals.orgnih.gov This method allows for the formation of the side-chain ester in a single step, often on a multigram scale and without the need for chromatographic purification. beilstein-journals.orgnih.gov For instance, L-tyrosine can be chemoselectively O-acetylated using acetic anhydride in a mixture of glacial acetic acid and perchloric acid. beilstein-journals.org While this example uses acetylation, the principle extends to benzoylation.

Alternatively, protection strategies are widely used. The amino group, being more nucleophilic than the hydroxyl group under neutral or basic conditions, can be selectively protected first. Common protecting groups for the α-amino group include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). creative-peptides.combiosynth.com Once the amino group is protected (e.g., as N-Boc-L-tyrosine), the phenolic hydroxyl group can be selectively benzoylated. google.com Following O-benzoylation, the N-protecting group is removed, and the now-free amino group can be benzoylated in a subsequent step. This sequential approach provides excellent control over the synthesis.

The concept of orthogonal protecting groups is fundamental in more complex syntheses. iris-biotech.de Orthogonal groups can be removed under different chemical conditions without affecting each other. biosynth.comiris-biotech.de For example, the Fmoc group is base-labile, while the Boc group is acid-labile, and benzyl (Bzl) groups can be removed by hydrogenation. creative-peptides.combiosynth.com This allows for a planned sequence of reactions on different functional groups.

Table 1: Comparison of Benzoylation Strategies for L-Tyrosine
StrategyDescriptionTypical Reagents & ConditionsAdvantagesDisadvantages
Direct BenzoylationSimultaneous N- and O-benzoylation in one step.L-Tyrosine, Benzoyl Chloride, NaOH (aq), 50°C. google.comFewer steps, operationally simple.May lead to side products, potentially lower yield and purity without careful optimization.
Chemoselective O-AcylationSelective benzoylation of the hydroxyl group on unprotected tyrosine.L-Tyrosine, Benzoyl Chloride, Acidic medium (e.g., HClO₄, MeSO₃H). beilstein-journals.orgNo protection/deprotection steps needed for O-acylation.Requires strictly acidic conditions to prevent N-acylation.
Protecting Group StrategySequential benzoylation involving protection of one group while reacting another.1. N-protection (e.g., (Boc)₂O). 2. O-benzoylation (Benzoyl chloride). 3. N-deprotection (e.g., TFA). 4. N-benzoylation.High selectivity, high purity, applicable to complex molecules.Multi-step process, increases time and cost, requires careful selection of orthogonal protecting groups.

Multi-Step Synthetic Routes to this compound

Multi-step syntheses offer a higher degree of control, leading to products with high purity and yield, which is essential for pharmaceutical applications. google.com These routes rely on the strategic use of protecting groups and carefully optimized reaction conditions.

A common multi-step route involves the initial protection of the most reactive functional group. In the synthesis of tyrosine derivatives, the amino group is often protected first. For example, L-tyrosine can be converted to N-Boc-L-tyrosine. Subsequently, the phenolic hydroxyl group is benzoylated. A patent describes the benzylation (an analogous reaction to benzoylation) of N-Boc-tyrosine using benzyl chloride in methanol with sodium methoxide. google.com After O-acylation, the temporary N-protecting group (Boc) can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield the O-benzoyl-L-tyrosine intermediate. creative-peptides.comnih.gov The final step is the benzoylation of the liberated amino group to afford this compound.

This sequential approach is fundamental in solid-phase peptide synthesis (SPPS), where amino acids like tyrosine are incorporated into a growing peptide chain. biosynth.comiris-biotech.de In SPPS, the α-amino group is temporarily protected (often with Fmoc), while the side-chain functional groups, like the hydroxyl of tyrosine, are protected with more permanent, acid-labile groups such as tert-butyl (tBu). creative-peptides.comiris-biotech.de This ensures that only the intended reactions occur at each step of the synthesis.

Optimizing reaction parameters such as solvent, temperature, reaction time, and purification methods is crucial for maximizing yield and ensuring high product purity. scielo.br A patented two-step synthesis of an N-benzoyl-L-tyrosine derivative highlights the importance of optimization to overcome issues of low yield and purity found in other methods. google.com

In the first step of this patented process, the direct dibenzoylation of L-tyrosine is performed. Key optimization parameters include controlling the temperature at 50°C and the reaction time to 60 minutes. For purification, the product is crystallized from an acetone-water solution after acidification with hydrochloric acid, which helps in isolating the pure O,N-(2-benzoyl)-L-tyrosine. google.com The subsequent steps to form the final derivative also involve carefully controlled conditions, including specific solvents (ethyl acetate), bases (triethylamine), and temperature (0°C to 40°C), followed by extraction and pH adjustment to induce crystallization of the final, high-purity product. google.com Such optimization, particularly in the crystallization and isolation stages, is key to achieving high purity without resorting to chromatography.

Table 2: Optimized Reaction Conditions for this compound Synthesis google.com
ParameterStep 1: DibenzoylationStep 2: Purification/Crystallization
Reactants L-tyrosine, Benzoyl chloride, Sodium hydroxideCrude O,N-(2-benzoyl)-L-tyrosine
Solvent WaterAcetone/Water
Temperature 50°CCooling to 5°C
Reaction Time 60 minutes1 hour (stirring)
Key Condition Alkaline (NaOH)Acidification with concentrated HCl
Outcome Formation of crude productIsolation of pure crystalline this compound

Biocatalytic Synthesis and Derivatization of L-Tyrosine to Analogous Compounds

Biocatalytic methods, utilizing either isolated enzymes or whole microbial systems, offer a green and highly selective alternative to traditional chemical synthesis for producing tyrosine and its derivatives. nih.govfrontiersin.org These biological systems operate under mild conditions and exhibit remarkable stereo- and regioselectivity. researchgate.net

Enzyme-Catalyzed Functionalization of Tyrosine

A variety of enzymes can catalyze specific modifications of L-tyrosine's functional groups—the α-amino, α-carboxyl, and phenolic hydroxyl groups. nih.govresearchgate.net This enzymatic derivatization can produce a wide array of valuable chemicals. nih.gov

Tyrosine phenol-lyase (TPL) is extensively used for the synthesis of L-tyrosine and its analogs. researchgate.netnih.gov TPL can catalyze the reversible formation of tyrosine derivatives from pyruvate and various phenol (B47542) derivatives in a single, highly regio- and stereoselective step. researchgate.net This biocatalytic production is noted for its exceptional enantioselectivity, yielding pure L-enantiomers with an ee of over 99%. researchgate.net Another key enzyme is tyrosinase, which can oxidize exposed tyrosine residues to o-quinones. acs.orgnih.gov This reactive intermediate can then couple with nucleophiles, such as cysteine residues, providing a method for site-specific protein bioconjugation under mild, aerobic conditions. acs.orgnih.gov Other enzymatic transformations include hydroxylation, catalyzed by enzymes like tyrosine hydroxylase to produce L-DOPA, and decarboxylation to yield tyramine. youtube.comresearchgate.net

Table 1: Examples of Enzyme-Catalyzed Functionalization of L-Tyrosine
EnzymeReaction TypeSubstrate(s)ProductKey Feature
Tyrosine Phenol-Lyase (TPL)C-C Bond FormationPhenol derivatives, Pyruvate, AmmoniaL-Tyrosine AnalogsHigh stereoselectivity (>99% ee) researchgate.net
TyrosinaseOxidationL-Tyrosineo-quinoneEnables site-specific bioconjugation acs.org
Tyrosine Hydroxylase (TH)HydroxylationL-TyrosineL-DOPARate-limiting step in catecholamine synthesis youtube.comnih.gov
Tyrosine Ammonia-Lyase (TAL)DeaminationL-Tyrosinep-Coumaric AcidImportant precursor for natural products researchgate.net
Aromatic Amino Acid DecarboxylaseDecarboxylationL-TyrosineTyramineProduces bioactive amines nih.gov

Microbial Fermentation Approaches for Tyrosine Derivatives

Metabolic engineering of microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, has enabled the fermentative production of L-tyrosine and its derivatives from simple renewable resources like glucose. nih.govnih.gov This approach involves rationally engineering the host's metabolic pathways to enhance the carbon flux towards the desired product. nih.govasm.org

Key metabolic engineering strategies include:

Increasing Precursor Supply: Overexpressing genes like tktA (transketolase) to increase the availability of erythrose-4-phosphate (E4P) and ppsA (phosphoenolpyruvate synthase) for phosphoenolpyruvate (PEP), the primary precursors for the aromatic amino acid pathway. asm.orguq.edu.au

Relieving Feedback Inhibition: Introducing feedback-resistant versions of key enzymes, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroG) and chorismate mutase/prephenate dehydrogenase (encoded by tyrA). uq.edu.aukaist.ac.kr

Blocking Competing Pathways: Deleting or inactivating genes in pathways that compete for precursors, such as the synthesis of phenylalanine (e.g., knocking out pheA) and tryptophan. nih.gov

Through these strategies, researchers have successfully engineered microbial strains to produce high titers of L-tyrosine and various derivatives, including p-coumaric acid, caffeic acid, and L-DOPA. nih.govfrontiersin.orgsemanticscholar.org For example, an engineered E. coli strain was reported to produce 92.5 g/L of L-tyrosine in a 5-L fermenter. nih.govfrontiersin.org Another study achieved a p-coumaric acid titer of 1.7 g/L by expressing tyrosine ammonia-lyase (TAL) in an engineered E. coli strain. nih.govfrontiersin.org

Table 2: Engineered Microorganisms for Tyrosine and Derivative Production
MicroorganismProductKey Genetic ModificationsReported Titer
Escherichia coliL-TyrosineOverexpression of feedback-resistant aroG & tyrA; deletion of tyrR uq.edu.au43.14 g/L uq.edu.aukaist.ac.kr
Escherichia colip-Coumaric AcidExpression of tyrosine ammonia-lyase (TAL); phenylalanine auxotrophic strain nih.govfrontiersin.org1.7 g/L nih.govfrontiersin.org
Escherichia coliL-DOPAExpression of a tyrosine hydroxylase and a tetrahydrobiopterin regeneration system nih.gov~1 g/L (from Tyr)
Corynebacterium glutamicump-Coumaric AcidExpression of TAL from Rhodotorula glutinis nih.govData not specified

Synthesis of this compound as a Chemical Intermediate or Precursor

This compound serves as a valuable chemical intermediate, primarily as a protected form of L-tyrosine, in multi-step organic syntheses. The benzoyl groups protect the reactive N-terminal amine and the phenolic hydroxyl group, allowing for selective chemical modifications at other positions of a molecule, such as the carboxylic acid.

A patented synthesis method describes the preparation of O,N-(dibenzoyl)-L-tyrosine by reacting L-tyrosine with benzoyl chloride in an aqueous solution of sodium hydroxide. google.com This intermediate is then used in the subsequent step to synthesize N-benzoyl-L-tyrosyl-di-n-propylamine. The process involves activating the carboxylic acid of the dibenzoyl intermediate, reacting it with di-n-propylamine, and then selectively removing the O-benzoyl group under alkaline conditions to yield the final product. google.com Furthermore, this compound has been identified as a known impurity and intermediate in the synthesis of the pharmaceutical agent Tiropramide. pharmaffiliates.com

Advanced Spectroscopic and Structural Characterization of N,o Dibenzoyl L Tyrosine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For N,O-Dibenzoyl-L-tyrosine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its distinct proton environments. The aromatic protons of the two benzoyl groups and the tyrosine ring appear in the downfield region, typically between 7.0 and 8.2 ppm. The α-proton of the tyrosine backbone is observed as a multiplet, the chemical shift of which is influenced by the adjacent amide and carboxyl groups. The β-protons of the tyrosine side chain appear as a pair of diastereotopic multiplets due to the chiral center at the α-carbon.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbons of the ester and amide functionalities, as well as the carboxylic acid, resonate at the downfield end of the spectrum (typically 165-175 ppm). The aromatic carbons of the benzoyl and tyrosine rings produce a cluster of signals in the 120-140 ppm region. The α-carbon and β-carbon of the tyrosine backbone appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
α-CH 4.8 - 5.0 54 - 56
β-CH₂ 3.2 - 3.4 36 - 38
Tyrosine Aromatic CH 7.0 - 7.3 121 - 131
Benzoyl Aromatic CH 7.4 - 8.2 128 - 134
Amide NH 8.5 - 8.8 -
Carboxyl COOH 10.0 - 12.0 173 - 175
Amide C=O - 166 - 168

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would reveal the coupling between the α-proton and the β-protons of the tyrosine backbone, as well as the couplings between the aromatic protons on each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the proton signals of the α-CH, β-CH₂, and aromatic CH groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity across the ester and amide linkages. For instance, correlations would be expected between the amide proton and the benzoyl carbonyl carbon, and between the β-protons of the tyrosine and the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this compound, NOESY correlations could help to determine the preferred conformation of the side chain and the relative orientation of the benzoyl groups.

Mass Spectrometry (MS) Techniques for Molecular Identity and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₂₃H₁₉NO₅), the expected exact mass can be calculated and compared to the experimental value to confirm the elemental composition and molecular formula with high confidence. nih.gov

Table 2: Molecular Formula and Exact Mass of this compound

Molecular Formula Calculated Exact Mass

Fragmentation Pattern Analysis

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern of this compound would be expected to show characteristic losses of the benzoyl groups, the carboxylic acid group, and cleavage of the amino acid backbone. Analysis of these fragments can help to confirm the structure of the molecule. For instance, the loss of a benzoyl group (C₇H₅O, 105 Da) or a benzoyloxy group (C₇H₅O₂, 121 Da) would be indicative of the dibenzoyl structure. The fragmentation of the parent L-tyrosine would also be expected, leading to characteristic daughter ions. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can determine the crystal system, space group, and the exact coordinates of each atom in the unit cell.

A hypothetical crystallographic analysis of this compound would yield a set of data that could be presented in a table similar to the one below. This data is essential for understanding the molecule's conformation and its packing in the solid state. For illustrative purposes, the table includes parameters that would be expected from such a study.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₂₃H₁₉NO₅
Formula Weight389.40 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)12.5
b (Å)8.9
c (Å)15.2
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1630
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.587
R-factor< 0.05

Note: The values in this table are hypothetical and are presented to illustrate the type of data obtained from a single-crystal X-ray diffraction experiment.

From these parameters, key intramolecular bond lengths and angles would be determined, providing insight into the geometry of the this compound molecule. This includes the bond distances within the tyrosine core, the benzoyl groups, and the ester and amide linkages.

Intermolecular Interactions in Crystalline States (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial for explaining the physical properties of the crystalline material. For this compound, the primary intermolecular forces expected are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The presence of a carboxylic acid group and an amide group in this compound provides both hydrogen bond donors (the -OH of the carboxylic acid and the N-H of the amide) and acceptors (the carbonyl oxygens of the carboxylic acid, amide, and ester groups). These interactions would play a significant role in the formation of a stable crystal lattice. A detailed crystallographic study would identify the specific donor-acceptor pairs and their geometries.

Table 2: Hypothetical Hydrogen Bond Geometry in Crystalline this compound

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠DHA (°)
O-H···O=C0.981.752.73175
N-H···O=C0.862.052.91168

Note: The values in this table are hypothetical and represent typical geometries for such hydrogen bonds.

In the absence of a dedicated crystallographic study for this compound, the detailed characterization of its solid-state structure remains an area for future investigation. Such research would provide valuable insights into the interplay of molecular conformation and intermolecular forces in this and related acylated amino acid derivatives.

Computational and Theoretical Investigations of N,o Dibenzoyl L Tyrosine

Quantum Chemical Calculations for Electronic Structure and Reactivity

No dedicated Density Functional Theory (DFT) studies on the molecular geometry and energetics of N,O-Dibenzoyl-L-tyrosine have been identified in the surveyed literature. Such studies would typically provide optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. Furthermore, energetic properties like the heat of formation and strain energy remain uncalculated.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound (Data Not Available)

Parameter Value
Cα-Cβ Bond Length (Å) Data Not Available
N-H Bond Length (Å) Data Not Available
C=O (Amide) Bond Length (Å) Data Not Available
C=O (Ester) Bond Length (Å) Data Not Available
Φ (Phi) Dihedral Angle (°) Data Not Available

An analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability. Regrettably, no publications containing FMO analysis for this compound could be located.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Data Not Available)

Molecular Orbital Energy (eV)
HOMO Data Not Available
LUMO Data Not Available

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics

Molecular dynamics simulations offer insights into the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

The influence of different solvents on the conformational preferences of this compound has not been documented in the scientific literature. MD simulations in various solvent environments (e.g., water, methanol, dimethyl sulfoxide) would be necessary to understand how the surrounding medium affects the molecule's shape and flexibility.

A thorough exploration of the conformational space of this compound, including the determination of rotational energy barriers around its key single bonds, has not been reported. This information is vital for understanding the molecule's dynamic behavior and its ability to adopt different spatial arrangements.

In Silico Modeling of Supramolecular Interactions

The study of how this compound interacts with itself or with other molecules to form larger, non-covalently bonded assemblies is another area lacking research. In silico modeling could predict potential hydrogen bonding patterns, π-π stacking interactions between the aromatic rings, and other non-covalent forces that govern its supramolecular chemistry. Without dedicated studies, any discussion on this topic would be purely speculative.

Prediction of Self-Assembly Motifs

Computational modeling is a powerful tool for predicting the likely modes of self-assembly for molecules like this compound. nih.gov By analyzing the molecule's structure, with its combination of a flexible amino acid backbone and rigid benzoyl groups, several potential self-assembly motifs can be postulated. The presence of both hydrogen bond donors (the N-H of the amide and the O-H of the carboxylic acid) and acceptors (the carbonyl oxygens of the amide, ester, and carboxylic acid) suggests that hydrogen bonding will be a primary driver of self-assembly. acs.org

Furthermore, the two phenyl rings introduce the possibility of π-π stacking interactions, which are crucial in the organization of many aromatic compounds. nih.govd-nb.info The interplay between these directional hydrogen bonds and the less directional but significant π-π stacking interactions can lead to the formation of various supramolecular structures, such as sheets, ribbons, or helical fibers. mdpi.com

Computational studies on similar benzoylated amino acids and other peptide-based systems often reveal a hierarchical assembly process. nih.gov Initially, molecules may form dimers or small oligomers through strong, specific interactions like the hydrogen bonding between carboxylic acid groups or amide-amide hydrogen bonds. These primary structures can then further organize into larger assemblies, guided by weaker interactions such as π-π stacking between the benzoyl groups. The chirality of the L-tyrosine core is also expected to play a critical role, likely inducing a twist in the assemblies and leading to the formation of chiral superstructures. While direct computational studies on the self-assembly of this compound are not extensively available, insights can be drawn from related systems. For instance, studies on N,N'-dibenzoyl-L-cystine have shown that self-assembly is driven by a combination of intermolecular hydrogen bonds and π-π stacking interactions, leading to the formation of hydrogels. researchgate.net

Energy Calculations for Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking)

To quantitatively understand the forces driving the self-assembly of this compound, theoretical energy calculations for the key non-covalent interactions are essential. These calculations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), which can provide accurate estimates of interaction energies. nih.gov

Hydrogen Bonding:

The this compound molecule possesses several functional groups capable of forming strong hydrogen bonds. The most significant of these are the interactions involving the carboxylic acid group and the amide linkage. The energy of these hydrogen bonds can be estimated based on computational studies of similar functional groups in other molecules. The strength of a hydrogen bond is dependent on the nature of the donor and acceptor atoms, as well as the surrounding chemical environment. acs.orgnih.gov

Hydrogen Bond Type Donor Acceptor Estimated Interaction Energy (kcal/mol)
Carboxylic Acid DimerO-HO=C-10 to -15
Amide-AmideN-HO=C-4 to -8
Amide-EsterN-HO=C (Ester)-3 to -6
Carboxylic Acid-EsterO-HO=C (Ester)-5 to -9

Note: The energy values presented in this table are representative estimates based on computational studies of analogous molecular systems and are intended to provide a qualitative understanding of the relative strengths of the different hydrogen bonds that can be formed by this compound.

π-π Stacking:

The two benzoyl groups in this compound provide sites for π-π stacking interactions. The strength of these interactions is highly dependent on the relative orientation of the aromatic rings, with face-to-face and parallel-displaced arrangements being common. The interaction energy is a combination of electrostatic and dispersion forces. weizmann.ac.il Computational studies on benzene (B151609) dimers and other aromatic systems provide a basis for estimating the magnitude of these interactions. d-nb.info

π-π Stacking Configuration Interacting Groups Estimated Interaction Energy (kcal/mol)
Parallel-DisplacedBenzoyl - Benzoyl-2 to -4
T-shaped (Edge-to-Face)Benzoyl - Benzoyl-1 to -3

Note: The energy values in this table are estimates derived from computational studies on benzene and other substituted aromatic rings. The actual interaction energies in this compound may vary depending on the specific geometry and electronic effects of the substituents.

The interplay and cooperativity between these hydrogen bonding and π-π stacking interactions are what ultimately determine the three-dimensional structure and stability of the self-assembled state. Computational models that can accurately capture both of these types of interactions are crucial for a comprehensive understanding of the supramolecular chemistry of this compound.

N,o Dibenzoyl L Tyrosine in Supramolecular Chemistry and Advanced Materials Research

Investigation of Self-Assembly Properties of N,O-Dibenzoyl-L-tyrosine

The self-assembly of this compound is a spontaneous process where individual molecules organize into stable, non-covalently linked, higher-order structures. This process is governed by a delicate balance of intermolecular forces, driven by the specific chemical motifs present in the molecule. The inherent chirality and functional groups of the L-tyrosine core, combined with the introduced benzoyl groups, provide the necessary instructions for hierarchical self-assembly.

The design of self-assembling systems based on small molecules like this compound relies on encoding molecular-level information that dictates macroscopic properties. The fundamental principles hinge on the strategic combination of various non-covalent interactions. acs.orgnih.gov These interactions, though individually weak, act cooperatively to direct the formation of well-defined architectures. Key interactions at play include:

Hydrogen Bonding: The carboxylic acid and amide functionalities within the molecule are potent hydrogen bond donors and acceptors. These interactions are highly directional and are crucial for forming the initial chains or tapes of molecules that later grow into larger structures. nih.gov

π-π Stacking: The multiple aromatic rings—one from the tyrosine side chain and two from the benzoyl groups—are prone to stacking interactions. This is a major driving force for aggregation in aromatic-rich molecules. researchgate.net

Hydrophobic Interactions: The nonpolar aromatic rings and other hydrocarbon portions of the molecule tend to minimize contact with water, driving them to aggregate in aqueous environments. nih.gov

The amphiphilic nature of such molecules, arising from a balance between hydrophilic (e.g., carboxyl group) and hydrophobic (e.g., benzoyl groups) regions, is a critical design element that facilitates assembly in specific solvents. nih.gov

The two benzoyl groups in this compound are not merely passive additions; they play a pivotal and directive role in the self-assembly process. Their primary contribution is through enhancing π-π stacking interactions. The electron-rich phenyl rings of the benzoyl groups can stack with each other and with the phenyl ring of the tyrosine side chain, creating a strong, non-covalent "glue" that holds the molecules together. researchgate.net

Formation of Supramolecular Structures

The interplay of the non-covalent forces described above leads to the hierarchical assembly of this compound from single molecules into macroscopic materials. This process typically begins with the formation of one-dimensional (1D) aggregates like tapes or ribbons, which then grow and entangle to form three-dimensional (3D) networks.

While specific studies on hydrogelation by this compound are not extensively documented, strong parallels can be drawn from the well-studied behavior of a closely related molecule, N,N'-dibenzoyl-L-cystine (DBC). DBC is a classic and potent low-molecular-weight gelator (LMWG), first reported in 1921, that forms robust hydrogels at low concentrations. acs.org

The mechanism for hydrogel formation by these dibenzoyl amino acid derivatives involves the self-assembly of the molecules into a 3D network of entangled nanofibers. nih.govresearchgate.net This fibrous network immobilizes the solvent (water), resulting in the formation of a viscoelastic, solid-like gel. Key factors influencing this process include:

pH: Gelation is often highly pH-dependent. For DBC, gelation is typically triggered by lowering the pH of an alkaline solution of the molecule. researchgate.net At high pH, the carboxylic acid groups are deprotonated and negatively charged, leading to electrostatic repulsion that keeps the molecules dissolved. Upon acidification, the carboxyl groups become protonated and neutral, which "switches on" the hydrogen bonding and other attractive forces, initiating self-assembly and gelation. researchgate.net

Non-covalent Interactions: The stability of the DBC hydrogel network is attributed to a combination of strong intermolecular hydrogen bonds between the amide and carboxylic acid groups, as well as π-π stacking interactions between the aromatic benzoyl rings. researchgate.net

The resulting hydrogels are often thermoreversible, meaning they can transition from a gel to a sol (solution) upon heating and revert to a gel upon cooling. researchgate.net This behavior is due to the disruption of the non-covalent interactions at higher temperatures.

Table 1: Properties of Hydrogels Formed by the Related Compound N,N'-dibenzoyl-L-cystine (DBC)

Property Value / Observation Source
Minimum Gelation Concentration (MGC) As low as 1.5 g/L in water (pH < 3.5) researchgate.net
Stimulus Response pH-responsive and thermoreversible researchgate.net
Gel-to-Sol Transition Temp. (Tgs) 40-120 °C (dependent on concentration) acs.org
Microstructure Entangled network of nanofibers researchgate.net

| Driving Forces for Assembly | Hydrogen bonding, π-π stacking | researchgate.net |

This table presents data for the analogous compound N,N'-dibenzoyl-L-cystine to illustrate the typical properties of dibenzoyl amino acid hydrogels.

The fundamental structural element of the hydrogels formed by molecules like this compound is the nanofiber. The formation of these fibers is a direct consequence of the directional nature of the non-covalent interactions. Hydrogen bonds link the molecules end-to-end to form protofilaments, while π-π stacking interactions promote the lateral association of these protofilaments, leading to the growth of high-aspect-ratio nanofibers. acs.orgchemrxiv.org

The morphology of these self-assembled structures can be observed using techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), which typically reveal a dense, interconnected web of fibers with diameters on the nanometer scale. researchgate.net The self-assembly of L-tyrosine itself can produce a variety of nanostructures, including nanoribbons and nanotubes, suggesting that its derivatives are also capable of forming diverse and controlled morphologies. researchgate.net

Influence of Molecular Design on Supramolecular Material Properties

The properties of the final supramolecular material are not accidental; they are a direct reflection of the molecular design of the building blocks. Subtle changes in the chemical structure of a self-assembling molecule can have a profound impact on the resulting material's properties, such as its mechanical strength, stability, and responsiveness. researchgate.net

For this compound, key design elements include:

The Benzoyl Groups: As discussed, these groups are critical for driving assembly through π-π stacking. Altering the electronics of these aromatic rings (e.g., by adding electron-donating or withdrawing substituents) could be used to tune the strength of these interactions and thus modulate the stability and gelation properties of the material. Studies on halogenated Fmoc-phenylalanine derivatives have shown that even minimal atomic substitutions on the aromatic side-chain can dramatically alter self-assembly rates and the rheological properties of the resulting hydrogel. rsc.org

Amphiphilic Balance: The balance between the hydrophobic benzoyl and phenyl groups and the hydrophilic carboxyl group dictates the molecule's interaction with the solvent and influences the critical concentration required for assembly. Modifying this balance, for instance by converting the carboxylic acid to an ester or amide, would significantly alter the self-assembly behavior. acs.org

By systematically modifying these features, researchers can rationally design and fine-tune the properties of supramolecular materials derived from this compound for specific applications in fields ranging from tissue engineering to controlled drug release.

Tuning Responsiveness to External Stimuli (e.g., pH, temperature)

The responsiveness of supramolecular gels to external stimuli is a critical feature for the design of advanced materials. This property is fundamentally linked to the non-covalent interactions that govern the self-assembly process, such as hydrogen bonding, π-π stacking, and van der Waals forces.

pH-Responsiveness: For amino acid-based gelators like this compound, pH is a primary trigger for modulating self-assembly. The presence of a carboxylic acid group is key to this responsiveness. At neutral or alkaline pH, the carboxylic acid group is deprotonated, resulting in a negatively charged carboxylate ion. The electrostatic repulsion between these charged groups on different molecules can prevent them from coming close enough to self-assemble, leading to a solution state (sol).

Upon acidification of the solution, the carboxylate groups become protonated. The neutral carboxylic acid can then act as a hydrogen bond donor and acceptor. This neutralization of charge removes the electrostatic repulsion and allows other weaker, short-range attractive forces, such as hydrogen bonding between the amide and carboxyl groups and π-π stacking of the benzoyl and tyrosine aromatic rings, to dominate. This shift in the balance of intermolecular forces drives the self-assembly of the molecules into nanofibers, which entangle to form a three-dimensional gel network. This process is typically reversible; increasing the pH will deprotonate the carboxylic acid groups, leading to the disassembly of the network and a transition back to the sol state.

Temperature-Responsiveness: The self-assembly of LMWGs is also highly sensitive to temperature. The non-covalent interactions holding the gel network together are relatively weak and can be disrupted by an increase in thermal energy. For many hydrogels based on amino acid derivatives, heating leads to a gel-to-sol transition. This thermo-reversibility is due to the temperature dependence of hydrogen bonding and hydrophobic interactions. As the temperature increases, the kinetic energy of the molecules overcomes the energy of these non-covalent bonds, causing the fibrous network to break down and the gel to "melt" into a solution. Upon cooling, the non-covalent interactions can reform, allowing the self-assembly process to occur again and the gel to be regenerated. The specific temperature at which this transition occurs, known as the gel-sol transition temperature (Tgel), is a key characteristic of the material.

Controlled Self-Assembly and Disassembly Kinetics

The speed at which a supramolecular gel forms or dissolves can be a critical parameter for its application. Controlling the kinetics of self-assembly and disassembly allows for the fine-tuning of material properties and their dynamic behavior.

The kinetics of pH-triggered gelation can be controlled by the rate at which the pH of the solution is changed. For instance, the use of a slow acidifier, such as the hydrolysis of glucono-δ-lactone (GdL) which gradually produces gluconic acid, can lead to a more controlled and slower gelation process. This can result in the formation of more ordered and mechanically robust gel networks compared to rapid acidification with a strong acid. The rate of GdL hydrolysis itself can be tuned by temperature, providing another layer of control over the gelation kinetics.

Similarly, the disassembly kinetics can be influenced by the concentration of a basic stimulus or by environmental factors that affect the rate of diffusion of the stimulus into the gel matrix. The structure of the gel network itself can also impact disassembly kinetics; a denser network may present a greater barrier to the diffusion of a trigger molecule, slowing down the disassembly process. For transient or "self-healing" materials, the kinetics of both assembly and disassembly are crucial and are often programmed into the molecular design of the gelator and its reaction to specific chemical fuels.

Applications of N,o Dibenzoyl L Tyrosine in Bioconjugation and Chemical Biology

Site-Selective Derivatization of Tyrosine Residues in Peptides and Proteins

The selective modification of tyrosine residues is a powerful tool for introducing probes, therapeutic agents, and other functionalities into proteins. However, the existing body of research does not describe methods that utilize N,O-Dibenzoyl-L-tyrosine for this purpose.

Exploration of Chemoselective Reactions on the Phenolic Hydroxyl Group

Chemoselective reactions targeting the phenolic hydroxyl group of tyrosine are crucial for bioconjugation. These reactions often exploit the nucleophilicity of the hydroxyl group. In this compound, this hydroxyl group is protected by a benzoyl ester, rendering it unreactive under typical bioconjugation conditions. Consequently, there is no available data on the chemoselective modification of the phenolic hydroxyl group of this compound for peptide or protein derivatization.

Direct Installation of Bioorthogonal Handles on Tyrosine

The direct installation of bioorthogonal handles, such as azides or alkynes, onto tyrosine residues allows for subsequent "click" chemistry reactions. Current methodologies focus on the direct modification of the tyrosine phenol (B47542) ring or the hydroxyl group itself. The benzoyl protection on the hydroxyl group of this compound precludes its direct use in these established protocols, and no alternative strategies involving this specific compound have been reported.

Development of Novel Tyrosine-Targeting Bioconjugation Reagents

The development of new reagents for tyrosine modification is an active area of research. These efforts often involve the screening of various reactive groups and model compounds to optimize reaction conditions and selectivity.

Utilization of this compound as a Model for Reaction Development

While protected amino acids can serve as models in the development of new bioconjugation reactions, there is no scientific literature indicating that this compound has been employed for this purpose. Research in this area typically utilizes N-acetyl-L-tyrosine or other derivatives where the phenolic hydroxyl group remains accessible for reaction.

Photoredox Catalysis and Other Advanced Methodologies for Tyrosine Modification

Photoredox catalysis has emerged as a powerful tool for the site-selective modification of tyrosine residues. These methods often proceed via the generation of a tyrosyl radical. The electronic properties of the benzoyl-protected phenol in this compound would significantly differ from that of unprotected tyrosine, likely rendering it incompatible with existing photoredox protocols. A thorough search of the literature confirms that this compound has not been a substrate or focus in the development of these advanced methodologies.

Engineering Unnatural Amino Acids through Tyrosine Modification

The modification of natural amino acids is a key strategy for the synthesis of unnatural amino acids, which can then be incorporated into proteins to introduce novel functions. While tyrosine is a common starting point for such modifications, the specific derivative this compound is not mentioned in the literature as a precursor for engineering unnatural amino acids. The stability of the benzoyl protecting groups may present challenges for subsequent transformations required to create novel side chains.

Expanding the Genetic Code for Protein Engineering

The expansion of the genetic code is a powerful technique that allows for the site-specific incorporation of amino acids with novel chemical properties into proteins. This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense or quadruplet codon and charges the tRNA with the desired non-canonical amino acid.

While specific research on the direct use of this compound for genetic code expansion is not extensively documented in publicly available literature, the principles of this technology can be applied to incorporate analogs of this compound. Benzoyl-containing amino acids, for instance, have been successfully incorporated into proteins to serve as photo-crosslinkers. The benzophenone (B1666685) group, upon exposure to UV light, can form covalent bonds with neighboring molecules, allowing for the study of protein-protein interactions.

The general strategy for incorporating an analog of this compound would involve:

Selection of an Orthogonal Synthetase-tRNA Pair: An aminoacyl-tRNA synthetase that does not recognize any of the endogenous amino acids or tRNAs in the host organism is chosen. The Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its corresponding tRNA (tRNATyr) are a commonly used orthogonal pair in E. coli.

Engineering the Synthetase: The active site of the synthetase is mutated to specifically recognize and bind the desired N,O-dibenzoylated tyrosine analog instead of the natural L-tyrosine. This is typically achieved through rounds of directed evolution or rational design.

Transformation and Expression: The genes for the engineered synthetase and its cognate tRNA are introduced into the host organism, along with the gene for the target protein containing a nonsense codon (e.g., TAG) at the desired site of incorporation. The N,O-dibenzoylated tyrosine analog is supplied in the growth medium.

Incorporation and Protein Production: The engineered synthetase charges its tRNA with the analog, which is then delivered to the ribosome to be incorporated into the growing polypeptide chain at the position encoded by the nonsense codon.

The successful incorporation of a N,O-dibenzoylated tyrosine analog could introduce unique functionalities into proteins, such as providing a bulky, hydrophobic moiety for probing protein structure or serving as a protected form of tyrosine that can be later deprotected to reveal the native amino acid.

Incorporation of this compound Analogs into Peptide Chains

Beyond their incorporation into proteins via genetic code expansion, this compound and its analogs can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS). In this context, the benzoyl groups serve as protecting groups for the amine (N-terminus) and the hydroxyl group of the tyrosine side chain.

The use of this compound as a building block in SPPS offers several potential advantages:

Protection Strategy: The benzoyl groups are stable to the acidic conditions typically used for the removal of Boc protecting groups and the cleavage of the peptide from the resin. This allows for the selective deprotection of other functional groups within the peptide.

Modulation of Physicochemical Properties: The presence of the bulky and hydrophobic benzoyl groups can significantly alter the solubility and aggregation properties of the peptide, which can be advantageous during synthesis and purification.

Controlled Deprotection: The benzoyl groups can be removed under specific basic conditions, allowing for the unmasking of the free amine and hydroxyl groups at a desired stage of the synthesis or after purification.

The incorporation of this compound into a peptide sequence is illustrated in the following table:

StepDescriptionReagents and Conditions
1. Resin LoadingThe first amino acid is attached to a solid support (resin).Fmoc-AA-OH, DIC, DMAP in DMF
2. Fmoc DeprotectionThe Fmoc protecting group is removed from the N-terminus.20% Piperidine in DMF
3. CouplingThis compound is coupled to the deprotected N-terminus.This compound, HBTU, HOBt, DIPEA in DMF
4. CappingAny unreacted amino groups are acetylated to prevent side reactions.Acetic anhydride, DIPEA in DMF
5. RepeatSteps 2-4 are repeated for each subsequent amino acid in the sequence.-
6. Cleavage and DeprotectionThe peptide is cleaved from the resin and side-chain protecting groups are removed.TFA cocktail (e.g., TFA/TIS/H2O)
7. Benzoyl DeprotectionThe N- and O-benzoyl groups are removed from the tyrosine residue.Hydrazine or NaOH in a suitable solvent

Table 1: General Steps for Incorporating this compound into a Peptide via SPPS

The ability to incorporate a doubly protected tyrosine residue like this compound provides synthetic chemists with greater flexibility in designing complex peptides with specific modifications and functionalities.

Interactions with Enzymes and Biocatalysis Involving N,o Dibenzoyl L Tyrosine

Substrate Specificity and Kinetic Studies of Related Tyrosine Derivatives in Enzyme Assays

The substrate specificity of enzymes, particularly hydrolases like proteases and esterases, is often determined by the nature of the amino acid side chain and the protecting groups on the alpha-amino and carboxyl termini. For tyrosine derivatives, the bulky benzoyl groups in N,O-Dibenzoyl-L-tyrosine would be critical determinants of enzyme-substrate interactions.

Enzymes such as α-chymotrypsin are known to hydrolyze amide and ester bonds of aromatic L-amino acids. For instance, the enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide (Bz-Try-pNA) by α-chymotrypsin has been studied, demonstrating that the enzyme follows Michaelis-Menten kinetics. nih.gov The N-benzoyl group is a key recognition element for the enzyme's active site. The presence of an additional benzoyl group on the phenolic hydroxyl of L-tyrosine, as in this compound, would likely alter the binding affinity and orientation within the active site. This could potentially make it a poorer or more specific substrate compared to singly acylated tyrosine derivatives.

Kinetic parameters for the hydrolysis of related N-acyl-L-tyrosine esters by α-chymotrypsin provide insights into how modifications to the tyrosine molecule affect enzyme activity. These studies often measure parameters like the Michaelis constant (K_M), catalytic constant (k_cat), and specificity constant (k_cat/K_M).

Table 1: Kinetic Parameters for the α-Chymotrypsin-Catalyzed Hydrolysis of N-Acyl-L-Tyrosine Derivatives

SubstrateK_M (mM)k_cat (s⁻¹)k_cat/K_M (M⁻¹s⁻¹)Conditions
N-Benzoyl-L-tyrosine ethyl ester0.081932.4 x 10⁶pH 7.8, 25°C
N-Acetyl-L-tyrosine ethyl ester0.71932.8 x 10⁵pH 7.8, 25°C

Note: Data is compiled from various sources studying chymotrypsin (B1334515) kinetics. The values are illustrative and can vary based on experimental conditions.

The enzymatic hydrolysis of N-acyl-L-tyrosine derivatives by serine proteases like chymotrypsin proceeds via the formation of an acyl-enzyme intermediate. The catalytic triad (B1167595) (serine, histidine, and aspartate) in the enzyme's active site is crucial for this mechanism. The N-benzoyl group of the substrate fits into a hydrophobic pocket of the enzyme, positioning the scissile ester or amide bond for nucleophilic attack by the active site serine.

The presence of the O-benzoyl group in this compound could have several mechanistic implications:

Steric Hindrance: The bulky O-benzoyl group might sterically hinder the proper positioning of the substrate in the active site, potentially leading to a lower rate of hydrolysis or even inhibition.

Altered Electronic Properties: The electron-withdrawing nature of the benzoyl group on the phenolic oxygen could influence the electronic environment of the aromatic ring, which might affect its interaction with the enzyme's binding pocket.

Potential for O-Deacylation: Esterases could potentially hydrolyze the O-benzoyl group, transforming this compound into N-Benzoyl-L-tyrosine. This would be a separate enzymatic transformation with its own kinetic profile.

This compound as a Component in Enzymatic Reaction Cascades

Enzymatic reaction cascades are powerful tools in biotechnology for the synthesis of complex molecules, offering high selectivity and milder reaction conditions compared to traditional chemical methods. Protected amino acids like this compound can serve as valuable building blocks in such cascades.

While specific pathways involving this compound are not well-documented, one can envision its use in multi-enzyme systems. For instance, a lipase (B570770) or esterase could selectively remove one of the benzoyl groups, followed by a reaction catalyzed by another enzyme that acts on the newly deprotected functional group. This sequential modification would allow for the controlled synthesis of complex tyrosine-containing molecules.

Biocatalytic cascades have been developed for the synthesis of L-tyrosine derivatives from simple starting materials like monosubstituted benzenes, pyruvate, and ammonia. researchgate.net In these systems, enzymes like monooxygenases and tyrosine phenol (B47542) lyases are employed. The use of protected tyrosine derivatives like this compound could be advantageous in subsequent enzymatic steps where protection of the amino and hydroxyl groups is necessary to prevent unwanted side reactions.

The enzymatic modification of this compound could lead to the synthesis of novel compounds. For example, oxidoreductases could potentially hydroxylate the aromatic rings of the benzoyl groups, or transferases could attach other functional moieties to the molecule. The benzoyl protecting groups would serve to direct the enzymatic modification to specific sites on the molecule. Enzyme-triggered cascade reactions have the potential to transform simple substrates into structurally complex molecules in a single step.

Modulatory Effects on Enzyme Activity

N-acylated amino acids are a class of bioactive lipids that can modulate the activity of various enzymes. nih.govnih.gov The specific effects of this compound on enzyme activity have not been reported, but based on the general properties of N-acyl amino acids, it could potentially act as an enzyme modulator.

The structural features of this compound, with its two benzoyl groups and the L-tyrosine scaffold, could allow it to bind to allosteric sites on enzymes, thereby either enhancing or inhibiting their catalytic activity. For instance, it might compete with endogenous ligands for binding to regulatory domains of certain enzymes. The biological roles of many N-acyl amino acids are still being uncovered, and it is possible that molecules like this compound could have yet-to-be-discovered regulatory functions. The metabolism of N-acylated aromatic amino acids is a complex process involving both synthesis and degradation by various hydrolases. frontiersin.org

Investigation of this compound as a Potential Enzyme Inhibitor or Activator

While direct studies investigating this compound as a specific enzyme inhibitor or activator are not extensively documented in publicly available research, the interaction of its structural components with various enzymes provides a basis for potential investigation. The core structure, L-tyrosine, is a known substrate for several enzymes, most notably tyrosinase, which catalyzes the oxidation of tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for melanin (B1238610) biosynthesis. The presence of benzoyl groups at both the amino (-NH₂) and hydroxyl (-OH) functionalities of the L-tyrosine backbone in this compound significantly alters its chemical properties and, consequently, its potential interactions with enzymes.

Research on structurally related compounds, specifically N-benzoyl-L-tyrosine derivatives, has shown that they can serve as substrates for certain enzymes, particularly hydrolases like α-chymotrypsin. For instance, studies on the enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide and N-benzoyl-L-tyrosine thiobenzyl ester by α-chymotrypsin and subtilisin BPN' indicate that the N-benzoyl-L-tyrosine moiety is recognized by the active sites of these proteases researchgate.netnih.gov. These enzymes catalyze the cleavage of the amide or ester bond, respectively. This suggests that the N-benzoyl group does not prevent binding to the enzyme's active site.

However, the additional benzoyl group on the phenolic hydroxyl of tyrosine in this compound could have several implications for enzyme interaction:

Steric Hindrance: The bulky benzoyl group on the hydroxyl moiety could sterically hinder the compound from fitting into the active site of enzymes that would otherwise bind to L-tyrosine or N-benzoyl-L-tyrosine.

Altered Substrate Recognition: For enzymes like tyrosinase that specifically act on the phenolic hydroxyl group, the presence of the benzoyl ester would likely prevent it from acting as a substrate. It could potentially act as a competitive inhibitor by binding to the active site without undergoing a reaction, although this has not been experimentally verified in the available literature.

Potential as a Pro-drug or Substrate for Esterases: The ester linkage of the O-benzoyl group could be a target for esterase enzymes. Hydrolysis of this ester would release N-benzoyl-L-tyrosine and benzoic acid. In this context, this compound could act as a substrate for esterases rather than an inhibitor or activator of other enzyme classes.

Given the lack of direct evidence, the role of this compound as an enzyme inhibitor or activator remains speculative and an area for future research.

Structure-Activity Relationship Studies in Enzyme Binding

Specific structure-activity relationship (SAR) studies for this compound in the context of enzyme binding are not well-documented. However, by examining the SAR of related N-benzoyl-L-tyrosine derivatives with enzymes like α-chymotrypsin, we can infer how the structural features of this compound might influence its enzymatic interactions.

The binding of N-benzoyl-L-tyrosine derivatives to the active site of α-chymotrypsin is a well-studied example. The specificity of this serine protease is largely dictated by a hydrophobic binding pocket that accommodates the aromatic side chain of amino acid residues like tyrosine, phenylalanine, and tryptophan.

Key structural features influencing the binding and catalysis of N-benzoyl-L-tyrosine derivatives include:

The Tyrosine Side Chain: The p-hydroxyphenyl group of tyrosine fits into the hydrophobic S1 pocket of chymotrypsin.

The N-Benzoyl Group: This group contributes to the hydrophobicity of the substrate and interacts with the enzyme's active site.

The Carboxyl Group: Modifications at the carboxyl group, such as esterification, are crucial for substrate activity. For example, N-benzoyl-L-tyrosine ethyl ester is a classic substrate for chymotrypsin.

The addition of a second benzoyl group at the hydroxyl position in this compound introduces a significant structural modification. This O-benzoylation would likely alter the interaction with the S1 pocket of chymotrypsin. The increased bulk and altered electronics of the side chain could either enhance or diminish binding affinity, or it could reorient the molecule within the active site, potentially affecting the efficiency of catalysis if the compound were to act as a substrate for a hydrolase.

The following table summarizes kinetic data for the hydrolysis of different N-benzoyl-L-tyrosine derivatives by α-chymotrypsin, illustrating the effect of modifications at the carboxyl group on enzyme kinetics. While this data does not directly involve this compound, it highlights the sensitivity of enzyme-substrate interactions to structural changes in the substrate molecule.

SubstrateEnzymeKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
N-Benzoyl-L-tyrosine thiobenzyl esterα-Chymotrypsin0.02371.85 x 10⁶
N-Benzoyl-L-tyrosine p-nitroanilideα-Chymotrypsin---

Data for N-Benzoyl-L-tyrosine p-nitroanilide hydrolysis is qualitatively described in the literature but specific kinetic constants were not provided in the searched sources. nih.gov The data for the thiobenzyl ester is from a study on its hydrolysis by α-chymotrypsin. researchgate.net

Future SAR studies on this compound and its analogs would be necessary to systematically evaluate the impact of the O-benzoyl group on binding and activity with various enzymes. Such studies would involve synthesizing a series of related compounds with variations in the acyl groups and assessing their interactions with a panel of enzymes, including proteases, esterases, and others for which L-tyrosine is a known ligand.

Analytical Chemistry Methodologies Utilizing N,o Dibenzoyl L Tyrosine

Derivatization Strategies for Enhanced Chromatographic Detection

Derivatization of polar molecules like L-tyrosine into N,O-Dibenzoyl-L-tyrosine is a key strategy for enhancing their detection in chromatographic systems. The addition of the two benzoyl groups increases the molecular weight and hydrophobicity of the parent molecule. This change in polarity improves retention on reversed-phase columns, which are commonly used in High-Performance Liquid Chromatography (HPLC). nih.govchromatographyonline.com The benzoylated product is also more volatile, a prerequisite for Gas Chromatography (GC) analysis.

The conversion of L-tyrosine to this compound via benzoylation is a highly effective pre-column derivatization technique for HPLC analysis, particularly when coupled with mass spectrometry (MS). nih.govdaneshyari.com The use of benzoyl chloride as a derivatizing agent offers several advantages, including rapid reaction times (seconds at room temperature), stability of the resulting products, and the ability to react with a wide range of functional groups, including the primary amine and phenol (B47542) found in tyrosine. chromatographyonline.comdaneshyari.com

The primary benefits of this derivatization for HPLC analysis include:

Increased Retention: Polar analytes like tyrosine are often poorly retained on common reversed-phase HPLC columns. chromatographyonline.comhelixchrom.com The addition of the nonpolar benzoyl groups increases the molecule's hydrophobicity, leading to stronger interaction with the stationary phase and improved chromatographic retention. nih.govchromatographyonline.com

Enhanced Sensitivity: Benzoylation can significantly improve detection sensitivity, with reports of up to a 1,000-fold increase for some compounds when using mass spectrometry detection. nih.gov The benzoyl groups can also enhance ionization efficiency for MS analysis. chromatographyonline.com

Improved Quantification: The derivatization process allows for the use of stable isotope-labeled internal standards. By using 13C-labeled benzoyl chloride, a heavy version of this compound can be synthesized and used as an internal standard, which co-elutes with the analyte but is distinguishable by the mass spectrometer. This greatly improves the accuracy and precision of quantification. nih.govdaneshyari.com

One widely targeted HPLC-tandem mass spectrometry (HPLC-MS/MS) method utilizes benzoyl chloride labeling for the analysis of 70 neurologically relevant compounds, including tyrosine. nih.gov This method demonstrates broad versatility, having been applied to diverse biological samples such as human cerebrospinal fluid, serum, and tissue homogenates. nih.govnih.gov The limits of detection for most compounds in this assay were below 10 nM, with relative standard deviations under 10%. nih.gov

Table 1: HPLC-MS/MS Method Parameters for Benzoyl Chloride Derivatized Analytes

ParameterDetailsSource
Derivatizing Agent Benzoyl Chloride (BzCl) daneshyari.com
Reaction Time Seconds at room temperature chromatographyonline.comdaneshyari.com
Detection Tandem Mass Spectrometry (MS/MS) nih.gov
Key Advantages Increased retention, enhanced sensitivity, improved quantification with stable isotope-labeled standards. nih.govchromatographyonline.com
Reported LOD < 10 nM for most analytes in a multi-compound assay. nih.gov
Analyte Stability Benzoylated products are stable for up to six months at -80 °C. chromatographyonline.com

While HPLC is a popular technique, Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for metabolite analysis, though it typically requires analytes to be volatile and thermally stable. chromatographyonline.com Direct analysis of amino acids like tyrosine by GC-MS is challenging due to their low volatility. Derivatization is therefore a necessary step.

The formation of this compound addresses this issue. The benzoyl groups mask the polar amine and hydroxyl functionalities, reducing intermolecular hydrogen bonding and increasing the molecule's volatility, making it suitable for GC analysis. acs.org Benzoyl derivatives can be detected using GC-MS, providing an alternative to HPLC-based methods. acs.org

Further derivatization steps, such as esterification of the carboxylic acid group, are often employed in conjunction with N-acylation to create even more volatile derivatives for GC-MS. For instance, N(O,S)-ethoxycarbonyltrifluoroethyl ester derivatives of amino acids, including 3-chlorotyrosine, have been successfully used for rapid and sensitive determination by GC-MS. researchgate.net This highlights a common strategy in GC-MS where multiple functional groups on an amino acid are modified to ensure suitability for analysis. While this compound itself is rendered more volatile, subsequent esterification of the carboxyl group would further enhance its performance in a GC-MS system.

Development of Spectroscopic Assays for Tyrosine and its Modified Forms

Spectroscopic techniques provide alternative and often complementary methods for the analysis of tyrosine and its derivatives. These methods rely on the interaction of the target molecule with electromagnetic radiation, resulting in absorbance, fluorescence, or chemiluminescence.

Chemiluminescence (CL) assays are known for their high sensitivity and are used for the detection of trace components. researchgate.net Several CL methods have been developed for the determination of L-tyrosine. These methods are typically indirect, based on how L-tyrosine affects a specific chemiluminescent reaction. For example, L-tyrosine can generate reactive oxygen species (ROS) upon UV irradiation, which then react with a luminol (B1675438) derivative (L-012) to produce a strong CL signal. researchgate.net In another approach, the presence of L-tyrosine can quench the CL signal from a reaction involving an iron-phthalocyanine complex and hydrogen peroxide, allowing for its quantification. nih.govnih.gov

The derivatization of L-tyrosine to this compound would significantly impact these assays. The modification of the phenolic hydroxyl group and the amino group, which are often the reactive sites in these CL systems, would likely inhibit or eliminate the chemiluminescent response observed with native L-tyrosine. However, this modification could be exploited for developing selective assays. For instance, an enzyme that specifically cleaves the benzoyl groups from this compound could be assayed by measuring the appearance of a CL signal from the released L-tyrosine. Furthermore, luminol derivatives themselves have been used to selectively modify tyrosine residues in proteins, indicating a close relationship between the chemistries involved. titech.ac.jp

Table 2: Chemiluminescence (CL) Methods for L-Tyrosine Detection

CL SystemPrinciple of DetectionLinear RangeLimit of Detection (LOD)Source
Pulse UV / L-012 L-tyrosine generates ROS upon UV irradiation, which reacts with L-012 to produce CL.0.03 - 50 µMNot Specified researchgate.net
Iron-Phthalocyanine / H₂O₂ L-tyrosine quenches the CL signal from the Fe-PTS/H₂O₂ reaction.2.0 × 10⁻⁷ M - 2.0 × 10⁻⁵ M1.81 × 10⁻⁷ M nih.govresearchgate.net

Spectrophotometry and fluorometry are widely used analytical techniques. Native L-tyrosine has an absorbance maximum in the ultraviolet region (around 280 nm) and exhibits intrinsic fluorescence, which can be used for detection. researchgate.netnih.gov However, derivatization is often performed to shift the absorbance to the visible region, reducing interference from other biological molecules, or to enhance fluorescence for improved sensitivity. researchgate.net

The conversion to this compound directly incorporates two benzoyl groups, which are strong chromophores (light-absorbing groups). This derivatization is expected to significantly alter the UV-Vis absorption spectrum of the molecule compared to native L-tyrosine, likely resulting in a higher molar absorptivity and a shift in the wavelength of maximum absorbance (λmax), potentially making it easier to detect and quantify spectrophotometrically with less interference.

Similarly, for fluorometry, while native tyrosine is fluorescent, its quantum yield is relatively low. nih.gov The introduction of the benzoyl moieties can modify the electronic structure of the molecule. While benzoylation itself does not always lead to a highly fluorescent product, the altered spectroscopic properties of this compound could be exploited. For example, specific solvent conditions or binding interactions could potentially induce fluorescence. The development of fluorescent probes derived from L-tyrosine has shown that modifications to the aromatic side chain can create sensors that are sensitive to their environment, such as pH or the presence of specific ions. nih.govresearchgate.net

A common strategy for spectrophotometric analysis involves reacting the amino group of tyrosine with a chromogenic reagent like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which forms a colored product that can be measured in the visible spectrum. researchgate.netresearchgate.net The N-benzoyl group in this compound already occupies this site, making it unsuitable for this specific reagent but highlighting the general principle of modifying functional groups to enable spectroscopic detection.

Future Research Directions and Emerging Paradigms for N,o Dibenzoyl L Tyrosine

Exploration of Novel Reaction Chemistries and Synthetic Pathways

Future research into N,O-Dibenzoyl-L-tyrosine will likely focus on developing more efficient, sustainable, and versatile synthetic methodologies. While traditional methods for its preparation exist, there is considerable room for innovation.

Key areas for exploration include:

Advanced Coupling Reagents: Research into novel coupling reagents beyond standard carbodiimides could lead to higher yields and purity. For instance, the use of phosphonium- or uronium-based reagents like HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate (B91526) N-oxide) has proven effective in forming amide bonds in related amino acid derivatives and could be optimized for dibenzoylation. mdpi.com

Catalytic Approaches: The exploration of catalytic methods, including organocatalysis or transition-metal catalysis, for benzoylation could offer milder reaction conditions and greater selectivity, minimizing the need for stoichiometric reagents.

Biocatalytic and Sustainable Routes: A forward-looking approach involves leveraging enzymes for the synthesis or modification of this compound. Furthermore, sourcing the L-tyrosine precursor from biotechnological production methods using biomass feedstocks presents a more sustainable and environmentally friendly alternative to chemical synthesis. nih.gov

Table 1: Comparison of Potential Synthetic Strategies
Synthetic StrategyPotential AdvantagesResearch Focus
Advanced Coupling Reagents (e.g., HATU)High yields, high purity, reduced side reactionsOptimization of reaction conditions for dibenzoylation
One-Pot SynthesisIncreased efficiency, reduced solvent waste, cost-effectiveDevelopment of tandem reaction sequences
Photoredox CatalysisMild reaction conditions, high functional group tolerance, novel reactivityLate-stage functionalization of the benzoyl or tyrosine rings researchgate.net
BiocatalysisHigh selectivity, environmentally benign, sustainableEnzyme discovery and engineering for benzoylation reactions

Design of Advanced Supramolecular Architectures with Tunable Functions

The structure of this compound, featuring two aromatic benzoyl groups and a chiral backbone, makes it an excellent candidate for designing complex supramolecular structures. These assemblies are held together by non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces. nih.gov

Future research in this area could investigate:

Self-Assembling Nanostructures: The self-assembly of unmodified L-tyrosine into fibrils, ribbons, and other nanostructures is well-documented. d-nb.inforesearchgate.net The benzoyl groups in this compound would significantly alter these interactions, potentially leading to novel morphologies with unique properties. Research could focus on controlling the self-assembly process through changes in solvent, temperature, or concentration to create defined supramolecular architectures like nanotubes or nanosheets. nih.gov

Hydrogels and Organogels: L-tyrosine and its derivatives can act as gelators, forming extensive networks that trap solvent molecules. acs.org this compound's increased hydrophobicity could be harnessed to create robust organogels. By designing derivatives with tunable solubility, researchers could create "smart" gels that respond to external stimuli such as light, pH, or temperature.

Chirality-Driven Assembly: The inherent chirality of the L-tyrosine backbone can be used to direct the formation of helical or other chiral superstructures. Understanding how the benzoyl groups influence the transfer of chirality from the molecular to the supramolecular level is a key research question. Studies on the self-assembly of different enantiomers (L- vs. D-tyrosine) have shown significant differences in the mechanical and optical properties of the resulting materials, a principle that could be extended to their dibenzoylated forms. d-nb.info

Integration into Complex Bioconjugation Platforms for Multimodal Applications

Bioconjugation, the process of linking molecules to biomolecules like proteins, is a cornerstone of modern chemical biology and medicine. While tyrosine residues in proteins are themselves targets for conjugation, this compound can be envisioned as a building block for creating novel bioconjugation reagents.

Future directions include:

Developing Linkers and Spacers: this compound could be functionalized with reactive groups (e.g., alkynes, azides for "click chemistry") to serve as a rigid, well-defined linker molecule. nih.gov The benzoyl groups would act as protecting groups that could be selectively removed to reveal the native tyrosine structure or to attach other molecules at a later stage.

Enzyme-Mediated Ligation: Strategies using enzymes like tyrosinase, which oxidizes tyrosine to reactive quinones, could be adapted. nih.gov A derivative of this compound could be designed to be a substrate for such enzymes after a deprotection step, enabling site-specific protein modification.

Multimodal Imaging and Therapeutic Agents: By attaching imaging agents (e.g., fluorophores) or therapeutic payloads to a functionalized this compound scaffold, multimodal platforms could be constructed. The defined stereochemistry and rigidity of the tyrosine core could provide precise spatial control over the attached functional units.

Table 2: Potential Bioconjugation Strategies
PlatformRole of this compound DerivativePotential Application
Click ChemistryAs a scaffold functionalized with azide (B81097) or alkyne groupsModular assembly of protein-drug conjugates
Tyrosine-Specific ReactionsAs a masked tyrosine that can be revealed for enzymatic or chemical ligation nih.govstanford.eduSite-selective protein labeling and cross-linking
Multimodal PlatformsAs a central core for attaching both imaging and therapeutic moietiesTheranostics (combined therapy and diagnostics)

Harnessing this compound in Systems Chemistry and Dynamic Materials

Systems chemistry studies complex molecular networks with emergent properties, often involving self-assembly and dynamic, reversible interactions. This compound is a prime candidate for incorporation into such systems.

Emerging paradigms in this field are:

Dynamic Covalent Chemistry: The benzoyl ester linkage on the hydroxyl group could be replaced with a dynamic covalent bond (e.g., a boronic ester or hydrazone). This would create a molecule that can reversibly change its constitution in response to environmental cues, forming the basis of adaptive materials.

Molecular Networks and Switches: By designing systems where the self-assembly of this compound derivatives is coupled to a chemical reaction, researchers could create feedback loops and complex, life-like behaviors. For example, the assembly could be triggered or inhibited by the product of a catalytic reaction involving the molecule itself.

Transformative Materials: Inspired by nature, scientists are developing materials that can change their shape or properties on demand. northwestern.edu The self-assembly of this compound derivatives into superstructures could be used to create hydrogels whose mechanical properties change in response to a specific chemical signal that triggers disassembly. northwestern.edu This could have applications in soft robotics or regenerative medicine.

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The most exciting future for this compound lies at the intersection of multiple scientific disciplines. Its dual nature as a protected amino acid and a functional organic molecule makes it a versatile platform for interdisciplinary innovation.

From Building Blocks to Functional Materials: The journey from synthesizing novel derivatives of this compound (organic chemistry) to studying their self-assembly into ordered materials with unique mechanical or optical properties (materials science) is a key research axis. nih.govacs.org For instance, incorporating fluorescent moieties onto the scaffold could lead to emissive biomaterials. acs.org

Bio-inspired Materials: By mimicking the hierarchical structures found in nature (e.g., proteins like collagen), materials scientists can use this compound as a building block to create advanced, biocompatible materials for applications like tissue engineering or drug delivery.

Probing Biological Systems: Chemical biologists could use functionalized this compound derivatives as molecular probes. After cellular uptake, selective deprotection by intracellular enzymes could release a fluorescent reporter or a bioactive molecule, allowing for the study of cellular processes in real-time.

By pushing the boundaries of synthesis, exploring its potential in self-assembly and bioconjugation, and integrating it into dynamic systems, the scientific community can unlock the full potential of this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N,O-Dibenzoyl-L-tyrosine, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves sequential protection of L-tyrosine’s amino and hydroxyl groups. For example, benzoylation of the hydroxyl group can be achieved using benzoyl chloride in basic conditions (e.g., NaOH or pyridine), while the amino group is protected via Boc (tert-butoxycarbonyl) using di-tert-butyl dicarbonate (Boc₂O) and triethylamine . Key factors include:

  • Temperature : Reflux conditions (60–80°C) improve reaction rates but may require inert atmospheres to prevent decomposition.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical for isolating high-purity products .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Quantify purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm.
  • NMR Spectroscopy : Confirm benzoyl group attachment via characteristic aromatic proton signals (δ 7.4–8.1 ppm) and carbamate/ester carbonyl peaks (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ for C₂₃H₁₉NO₅: calc. 396.12, observed 396.10) .

Q. What are the standard protocols for handling air- or moisture-sensitive intermediates in this compound synthesis?

  • Best Practices :

  • Use anhydrous solvents (e.g., THF distilled over sodium/benzophenone).
  • Conduct reactions under nitrogen/argon.
  • Employ Schlenk lines for sensitive steps like Boc deprotection with TFA .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation of this compound derivatives?

  • Case Study : Discrepancies in NMR integration ratios may arise from rotamers or impurities. Solutions include:

  • Variable Temperature NMR : To coalesce rotameric peaks.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals unambiguously.
  • Repeat Synthesis : Exclude batch-specific impurities .

Q. What strategies optimize the regioselective benzoylation of L-tyrosine’s hydroxyl group without affecting the amino group?

  • Approaches :

  • Temporary Protection : Use Boc for the amino group first, enabling selective benzoylation of the hydroxyl group .
  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates benzoylation while minimizing side reactions.
  • Solvent Effects : Low-polarity solvents (e.g., dichloromethane) favor hydroxyl group reactivity over the amino group .

Q. How do structural modifications (e.g., iodination) of this compound impact its biological activity in peptide conjugates?

  • Experimental Design :

  • Iodination : Introduce iodine at the tyrosine’s aromatic ring using I₂/HIO₃ in acetic acid.
  • Bioactivity Assays : Compare binding affinity (e.g., radioligand assays) or enzymatic stability of iodinated vs. non-iodinated derivatives in receptor-targeted peptides .

Key Considerations for Methodological Rigor

  • Reproducibility : Document reaction stoichiometry and purification gradients meticulously.
  • Data Triangulation : Cross-validate structural data using ≥2 independent techniques (e.g., NMR + MS).
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous reagents (e.g., thionyl chloride, TFA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.